5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine
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Overview
Description
5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring, a methyl group attached to the nitrogen atom, and a pyridin-4-yl ethyl group attached to the nitrogen atom at the 2nd position of the pyrimidine ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired pyridine derivatives . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, such as imidazopyridines, under specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper, iodine
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cyclization reactions can produce fused ring systems with potential biological activity .
Scientific Research Applications
5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and liquid crystals, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(dimethylamino)pyrimidine: This compound has a similar pyrimidine core with a bromine atom at the 5th position and a dimethylamino group at the 2nd position.
N-(pyridin-2-yl)amides: These compounds contain a pyridine ring attached to an amide group and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a fused imidazo-pyridine ring system with a bromine atom at the 3rd position.
Uniqueness
5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H13BrN4 |
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Molecular Weight |
293.16 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13BrN4/c1-17(12-15-8-11(13)9-16-12)7-4-10-2-5-14-6-3-10/h2-3,5-6,8-9H,4,7H2,1H3 |
InChI Key |
TVCBTLKPYRHBNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=NC=C1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
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